Product packaging for 2-Amino-4,5-dimethylnicotinic acid(Cat. No.:CAS No. 111108-40-8)

2-Amino-4,5-dimethylnicotinic acid

Cat. No.: B170031
CAS No.: 111108-40-8
M. Wt: 166.18 g/mol
InChI Key: ZBMDLPDLKBEVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4,5-dimethylnicotinic acid (CAS 111108-40-8) is a high-purity chemical compound supplied for research and development purposes. This organic building block has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . As a methyl-substituted nicotinic acid derivative, it serves as a valuable precursor and intermediate in organic synthesis and pharmaceutical development. The compound is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and implement appropriate handling procedures before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B170031 2-Amino-4,5-dimethylnicotinic acid CAS No. 111108-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMDLPDLKBEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601879
Record name 2-Amino-4,5-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111108-40-8
Record name 2-Amino-4,5-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 Amino 4,5 Dimethylnicotinic Acid

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of 2-amino-4,5-dimethylnicotinic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group in a strategic ortho position, makes it an ideal precursor for cyclization reactions to form fused heterocyclic systems.

Synthesis of Fused Pyridine (B92270) Derivatives (e.g., Pyrido[2,3-d]pyrimidines)

A significant application of 2-aminonicotinic acid derivatives is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with a wide range of biological activities. The general strategy involves the reaction of the 2-aminonicotinic acid scaffold with a reagent that provides the necessary carbon and nitrogen atoms to form the fused pyrimidine (B1678525) ring.

For instance, a common method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core is the condensation of a 2-aminonicotinic acid derivative with a one-carbon synthon, such as urea (B33335) or an orthoester, or through a multi-step process involving an acid anhydride (B1165640). nih.gov In a closely related analogue, 2-amino-4,6-dimethylnicotinic acid hydrochloride has been shown to react with trifluoroacetic anhydride. google.com This reaction proceeds via an initial acylation of the amino group, followed by cyclization and dehydration to yield the corresponding 2-trifluoromethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. google.com This transformation highlights a powerful route to functionalized pyrido[2,3-d]pyrimidines starting from a substituted 2-aminonicotinic acid.

Furthermore, the amides derived from 2-aminonicotinic acids are also key intermediates for these fused systems. Research on 2-arylamino-4,6-dimethylnicotinic acid amides has shown they can serve as precursors for 4-oxo-dihydropyridino[2,3-d]pyrimidines. electronicsandbooks.com This suggests that this compound could be similarly converted to its amide and then cyclized to form the corresponding 5,6-dimethyl-substituted pyrido[2,3-d]pyrimidine derivatives.

The table below summarizes a representative reaction for a closely related compound, illustrating the synthesis of a fused pyridine derivative.

Starting MaterialReagentProductReference
2-Amino-4,6-dimethylnicotinic acid hydrochlorideTrifluoroacetic anhydride2-Trifluoromethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one google.com

Intramolecular Cyclization Pathways

Beyond the formation of pyrido[2,3-d]pyrimidines, the functional groups of this compound can participate in other intramolecular cyclization reactions. The adjacent amino and carboxylic acid groups can, under specific conditions, react to form a seven-membered ring containing a lactam functionality, although this is generally less common than reactions leading to six-membered rings.

A more plausible intramolecular cyclization pathway could be triggered by activating the carboxylic acid group, for example, by converting it to an acyl chloride or an ester. The activated carbonyl group could then be susceptible to nucleophilic attack by the amino group, leading to the formation of a pyridopyridone derivative after a subsequent reaction. While specific examples for this compound are not prevalent in the literature, the principles of intramolecular reactions of amino acids are well-established. pleiades.onlineurfu.ru For example, the cyclization of various amino acids can be induced by reagents like acetic anhydride to form furanone or other heterocyclic structures. pleiades.online

Derivatization Strategies

The functional groups of this compound—the carboxylic acid and the amino group—can be selectively modified through various derivatization strategies to synthesize a wide array of novel compounds.

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcohol like methanol (B129727) at room temperature, which typically yields the corresponding methyl ester hydrochloride in good yields. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net Studies on the related 2-arylamino-4,6-dimethylnicotinic acid have demonstrated that its amide derivatives can be synthesized by reacting the corresponding 2-chloro derivative with an arylamine in acetic acid. electronicsandbooks.com This indicates that the carboxyl group can be readily converted to an amide, providing a handle for further functionalization.

The table below outlines common reagents used for these transformations on amino acids.

TransformationReagent(s)Product TypeGeneral Reference
EsterificationAlcohol (e.g., Methanol), TrimethylchlorosilaneMethyl Ester Hydrochloride nih.gov
AmidationAmine, Dicyclohexylcarbodiimide (DCC)Amide researchgate.net

Selective Functionalization of the Amino Group

The amino group at the C2 position is a key site for derivatization, allowing for the introduction of a variety of substituents. Selective functionalization of this group often requires that the carboxylic acid group be protected, for instance, as an ester, to prevent unwanted side reactions.

Common derivatization reactions for the amino group include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl derivative.

N-Alkylation: The amino group can be alkylated using alkyl halides, although this reaction can sometimes lead to over-alkylation. Reductive amination with an aldehyde or ketone provides a more controlled method for mono-alkylation. Modern methods using catalysts like NHC-Ir(III) allow for the direct N-alkylation of unprotected amino acids with alcohols. nih.govnih.gov

Formation of Carbamates: Reaction with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), provides N-protected amino acids, which are crucial intermediates in peptide synthesis and other synthetic applications.

The reactivity of the amino group allows for the introduction of diverse functionalities, which can modulate the biological activity and physical properties of the resulting molecules. vulcanchem.com

Electrophilic Aromatic Substitution Patterns

The pyridine ring of this compound is an electron-rich aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is complex due to the competing electronic effects of the substituents. masterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents on the pyridine ring are as follows:

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Carboxylic acid group (-COOH): Strongly deactivating and meta-directing.

Methyl groups (-CH₃): Weakly activating and ortho-, para-directing.

In the context of the pyridine ring, the positions are numbered starting from the nitrogen atom. For this compound, the substituents are at positions 2, 3, 4, and 5. The only unsubstituted position is C6.

Considering the combined influence of these groups, the C6 position is the most likely site for electrophilic attack. The powerful ortho-, para-directing amino group at C2 strongly activates the C3 and C5 positions. However, C3 is already substituted with the deactivating carboxylic acid group, and C5 is substituted with a methyl group. The methyl group at C4 directs to C3 and C5, and the methyl group at C5 directs to C4 and C6. The amino group at C2 also activates the C6 position (para to the amino group, although electronic effects in pyridines are more complex than in benzene). The deactivating carboxylic acid group at C3 would direct an incoming electrophile to C5, which is already substituted.

Therefore, the cumulative activating and directing effects of the amino group and the C5-methyl group converge on the C6 position, making it the most nucleophilic and sterically accessible site for electrophiles. Reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially at this position.

Mechanistic Investigations of Reaction Pathways

No specific studies detailing the mechanistic investigations of reaction pathways for this compound were identified in the available literature.

Influence of Substituents on Reactivity and Selectivity

Information regarding the specific influence of the 2-amino, 4-methyl, and 5-methyl substituents on the reactivity and selectivity of this compound in chemical transformations is not available in published research.

Stereochemical Aspects of Reactions Involving this compound

There is no available data on the stereochemical aspects of reactions where this compound is a reactant or a product.

Further experimental and computational research is required to elucidate the chemical behavior of this compound to the level of detail required for a thorough mechanistic and stereochemical analysis.

Role of 2 Amino 4,5 Dimethylnicotinic Acid As a Key Synthetic Building Block

Precursor for Diverse Heterocyclic Architectures

The inherent reactivity of the amino and carboxylic acid functionalities on the pyridine (B92270) scaffold of 2-amino-4,5-dimethylnicotinic acid makes it an excellent starting material for the synthesis of a wide array of fused heterocyclic compounds. The strategic placement of these groups facilitates intramolecular cyclization reactions, leading to the formation of novel polycyclic systems.

Research into the cyclization of related 2-aminonicotinic acid derivatives has demonstrated their utility in forming various heterocyclic structures. For instance, studies have shown that 2-aminonicotinamide derivatives can be treated with reagents like triethyl orthoacetate or triethyl orthopropionate to yield substituted pyrido[2,3-d]pyrimidines in good to excellent yields researchgate.net. This type of condensation and subsequent cyclization reaction highlights the potential of the amino and a derivatized carboxyl group on the nicotinic acid backbone to participate in the formation of new rings.

Furthermore, the chemoselective cyclization of aminonicotinic acid derivatives has been explored to produce 1,8-naphthyridin-2-ones acs.orgnih.gov. These reactions often proceed through intermediates that leverage the reactivity of both the amino and carboxyl moieties. While direct examples commencing with this compound are not extensively documented in readily available literature, the established reactivity of analogous compounds strongly suggests its applicability in similar synthetic strategies. The presence of the two methyl groups on the pyridine ring of this compound can also influence the electronic properties and solubility of the resulting heterocyclic systems, potentially offering advantages in the development of new chemical entities.

The general reaction schemes for the formation of such fused systems often involve the initial activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amino group or a derivative thereof. The specific nature of the resulting heterocyclic system can be tailored by the choice of coupling reagents and reaction conditions.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemGeneral Synthetic ApproachPotential Significance
Pyrido[2,3-d]pyrimidinesCondensation with orthoesters followed by cyclization.Core structure in various biologically active compounds.
1,8-Naphthyridin-2-onesIntramolecular cyclization of activated derivatives.Scaffolds with potential applications in medicinal chemistry.
Fused PyridinesTandem cyclization reactions involving the amino and carboxyl groups.Access to novel polycyclic aromatic systems.

Application in Combinatorial Organic Synthesis Libraries

Combinatorial chemistry is a powerful tool for the rapid generation of large and diverse collections of chemical compounds, which are then screened for biological activity. The success of a combinatorial library is highly dependent on the strategic choice of building blocks. This compound, with its multiple points of functionalization, is an ideal candidate for inclusion in such libraries.

The synthesis of libraries of 2-aminonicotinic acids has been facilitated by methods such as microwave-assisted synthesis, which allows for the rapid and efficient reaction of 2-chloronicotinic acid with a variety of amines researchgate.net. This approach enables the creation of a diverse set of building blocks where the substituent on the amino group can be varied systematically.

Once a library of this compound analogs is generated, the carboxylic acid and the pyridine nitrogen can serve as additional points for diversification. For example, the carboxylic acid can be converted to a variety of amides or esters, while the pyridine nitrogen can be alkylated or oxidized. This multi-dimensional approach to library synthesis allows for the exploration of a vast chemical space around the core this compound scaffold.

The general strategy for utilizing this compound in a combinatorial library is as follows:

Scaffold Preparation: Synthesize a diverse set of analogs by varying the substituent on the amino group.

Parallel Derivatization: In a parallel fashion, react the carboxylic acid of each analog with a library of alcohols or amines to generate a matrix of esters or amides.

Further Modification (Optional): Additional diversity can be introduced by modifying the pyridine ring itself.

This systematic approach can lead to the generation of thousands of unique compounds from a single, versatile starting scaffold.

Development of Amino Acid-Like Scaffolds in Synthetic Design

Non-proteinogenic amino acids, which are amino acids not found in the standard genetic code, are of significant interest in medicinal chemistry and materials science nih.gov. They can be incorporated into peptides to introduce conformational constraints, improve metabolic stability, and enhance biological activity. The structure of this compound, with its amino and carboxylic acid groups attached to a rigid pyridine ring, makes it an attractive candidate for use as a constrained amino acid-like scaffold.

The synthesis of peptides incorporating such non-canonical amino acids can be achieved through standard solid-phase or solution-phase peptide synthesis techniques nih.gov. The amino group of this compound can be protected, and the carboxylic acid can be activated for coupling with the N-terminus of a growing peptide chain. Alternatively, the carboxylic acid can be protected, and the amino group can be coupled to the C-terminus of a peptide.

The use of such amino acid-like scaffolds allows for the design of novel molecular architectures that can mimic or disrupt protein-protein interactions, inhibit enzyme activity, or serve as ligands for receptors. The ability to systematically modify the pyridine ring and the substituents on the amino and carboxyl groups provides a powerful platform for fine-tuning the properties of the resulting molecules.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework and the identification of neighboring groups.

A thorough search of scientific literature and spectral databases did not yield specific ¹H or ¹³C NMR spectroscopic data for 2-Amino-4,5-dimethylnicotinic acid. Therefore, a detailed experimental assignment of proton and carbon chemical shifts, as well as coupling constants, is not available at this time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds. These spectra are characteristic of the functional groups present in the molecule.

Despite a comprehensive search of scientific databases, specific experimental Infrared and Raman spectra for this compound could not be located. Consequently, a detailed analysis of its characteristic vibrational frequencies for the amino, carboxylic acid, and dimethyl-substituted pyridine (B92270) ring functional groups is not possible based on currently available data.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

A detailed experimental mass spectrum and fragmentation analysis for this compound are not available in the reviewed scientific literature. Such data would be essential to confirm the molecular formula and to gain insights into the stability of different parts of the molecule under ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and reported. Therefore, no data on its unit cell dimensions, space group, or detailed intramolecular and intermolecular geometry in the solid state is currently available.

Conformational Dynamics and Energetic Landscapes

Computational chemistry provides powerful tools to explore the conformational flexibility and energetic landscapes of molecules. By calculating the potential energy as a function of bond rotations and other geometric parameters, it is possible to identify stable conformers and the energy barriers between them.

A specific theoretical study on the conformational dynamics and energetic landscapes of this compound was not found in the scientific literature. Such a study would be valuable for understanding the molecule's flexibility, particularly the orientation of the carboxylic acid group relative to the pyridine ring, and how this might be influenced by the methyl and amino substituents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in this regard. DFT, in particular, has become a popular choice due to its favorable balance of computational cost and accuracy. These calculations would be instrumental in understanding the fundamental characteristics of 2-Amino-4,5-dimethylnicotinic acid.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the lowest energy conformation on the potential energy surface. For this compound, this would involve predicting bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometric parameters of this compound, which could be generated from such a study, is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value
C2-N(amino) Bond Length (Å)Value not available
C4-C(methyl) Bond Length (Å)Value not available
C5-C(methyl) Bond Length (Å)Value not available
C3-C(carboxyl) Bond Length (Å)Value not available
N1-C2-N(amino) Bond Angle (°)Value not available
C3-C4-C(methyl) Bond Angle (°)Value not available
C4-C5-C(methyl) Bond Angle (°)Value not available
O-C-O(carboxyl) Bond Angle (°)Value not available

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Furthermore, computational methods can map the distribution of electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized through molecular electrostatic potential (MEP) maps and quantified by assigning partial atomic charges. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy (eV)Value not available
LUMO Energy (eV)Value not available
HOMO-LUMO Gap (eV)Value not available
Dipole Moment (Debye)Value not available

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating these frequencies for this compound, a theoretical IR spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes to specific functional groups, such as the amino, carboxyl, and methyl groups.

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Theoretical chemistry provides a powerful toolkit for investigating the pathways of chemical reactions. For this compound, computational studies could be employed to explore various potential reactions, such as electrophilic aromatic substitution or reactions involving the amino and carboxylic acid functionalities. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This would be invaluable for understanding the regioselectivity of reactions involving the substituted pyridine (B92270) ring.

Molecular Dynamics Simulations in Guiding Synthetic Pathways

While quantum mechanics is ideal for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions. For the synthesis of this compound, MD simulations could be used to study the behavior of reactants and intermediates in the reaction medium, potentially guiding the choice of solvent and reaction conditions to optimize the synthetic yield.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for 2-Amino-4,5-dimethylnicotinic Acid Transformations

The transformation of nicotinic acid derivatives is a cornerstone of industrial chemistry. Historically, processes often relied on harsh conditions and stoichiometric oxidants. researchgate.net The current research frontier is focused on developing sophisticated catalytic systems that offer higher efficiency, selectivity, and environmental compatibility. While specific research on catalytic transformations for this compound is nascent, extensive work on related nicotinic acid structures provides a clear roadmap for future investigations.

Catalytic systems for the synthesis and transformation of nicotinic acids often involve metal oxides. For instance, catalysts containing vanadium(V) oxide (V₂O₅), molybdenum(VI) oxide (MoO₃), zirconium(VI) oxide (ZrO₂), and titanium(IV) oxide (TiO₂) are widely used for the ammoxidation of picolines to produce cyanopyridines, key precursors to nicotinic acids. mdpi.com These processes can achieve high conversion and yield under optimized gas-phase conditions. mdpi.com A significant industrial method for producing nicotinic acid involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (B1664610), which is subsequently hydrolyzed. mdpi.com

More recently, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. frontiersin.orgnih.gov Enzymes, particularly nitrilases, have been successfully employed for the conversion of 3-cyanopyridine to nicotinic acid with high selectivity and under mild conditions. frontiersin.orgnih.gov Research has focused on improving the catalytic efficiency and stability of these enzymes through techniques like site-directed mutagenesis and immobilization. frontiersin.org For example, engineered strains of Acidovorax facilis and Gordonia terrae have demonstrated significantly enhanced nitrilase activity, achieving high conversion rates of 3-cyanopyridine to nicotinic acid. frontiersin.orgnih.gov Another approach involves the hydroxylation of the pyridine (B92270) ring, a challenging chemical transformation that can be achieved with high specificity using microbial catalysts like nicotinate (B505614) dehydrogenase. jmb.or.kr This enzyme can convert nicotinic acid into 6-hydroxynicotinic acid, a valuable intermediate. jmb.or.kr

Future research will likely focus on applying these catalytic principles to this compound. This could involve:

Chemocatalysis : Designing heterogeneous catalysts tailored for selective functionalization of the this compound core, such as selective oxidation, reduction, or C-H activation at specific positions.

Biocatalysis : Screening for or engineering enzymes (e.g., hydroxylases, aminotransferases, decarboxylases) that can act on the this compound substrate to produce novel, high-value derivatives. nih.govnih.gov The development of synergistic photoredox and pyridoxal (B1214274) radical biocatalysis opens new avenues for creating non-canonical amino acids. nih.gov

Homogeneous Catalysis : Utilizing transition-metal complexes for cross-coupling reactions to introduce diverse substituents onto the pyridine ring, expanding the accessible chemical space.

Table 1: Examples of Catalytic Systems in Nicotinic Acid Synthesis and Transformation

Catalyst SystemReaction TypeSubstrateProductKey FindingsReference
V₂O₅, MoO₃, ZrO₂, TiO₂Gas-Phase Ammoxidation3-Methylpyridine3-CyanopyridineAchieved 95% conversion at 340 °C. mdpi.com
Molybdenum catalyst on silica (B1680970) gelGas-Phase Ammoxidation3-Methylpyridine3-Cyanopyridine99% conversion with 95% yield at 380 °C. mdpi.com
Nitrilase from Acidovorax facilis 72W (mutated)Biocatalytic Hydrolysis3-CyanopyridineNicotinic acidMutated enzyme showed a five-fold increase in specific activity. frontiersin.org
Nitrilase from Gordonia terrae (mutated)Biocatalytic Hydrolysis3-CyanopyridineNicotinic acidMutant MN12 achieved 100% conversion of 100 mM substrate in 15 min. nih.gov
Nicotinate Dehydrogenase (NDHase)Biocatalytic HydroxylationNicotinic acid6-Hydroxynicotinic acidEnzyme specifically hydroxylates the C6 position. jmb.or.kr

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of automated synthesis platforms and high-throughput screening (HTS) is revolutionizing chemical research and drug discovery. For a scaffold like this compound, these technologies offer a pathway to rapidly generate and evaluate large libraries of derivatives for various biological or material science applications.

Automated synthesis systems can perform multi-step reactions with high precision and reproducibility, significantly accelerating the pace of compound production. mdpi.com While specific automated synthesis routes for this compound are not yet published, methodologies for related structures are well-documented. For instance, the automated synthesis of fluorine-18 (B77423) labeled nicotinic acid derivatives for positron emission tomography (PET) has been successfully demonstrated. mdpi.comacs.org These systems can handle complex reaction sequences, including precursor synthesis, radiolabeling, and purification, with minimal manual intervention. mdpi.com Applying this technology to this compound would enable the creation of diverse libraries by systematically varying substituents on the amino group, the carboxylic acid, or the pyridine ring.

Once these libraries are synthesized, HTS methodologies allow for their rapid evaluation. HTS has been instrumental in identifying nicotinic acid derivatives with specific biological activities. nih.govnih.gov For example, an HTS campaign of a corporate compound collection led to the discovery of a novel class of α7 nicotinic acetylcholine (B1216132) receptor positive allosteric modulators. nih.gov Similarly, HTS has been used to identify novel agonists for the niacin receptor GPR109A, which are of interest for treating dyslipidemia. nih.gov In the field of biocatalysis, HTS methods have been developed to screen for microorganisms capable of transforming nicotinic acid into valuable intermediates like 6-hydroxynicotinic acid, using 96-well microplate formats for rapid and accurate detection. researchgate.net

The future integration of these technologies for this compound research could involve:

An automated platform that synthesizes a grid of analogs by reacting a series of amines with the carboxylic acid group and a series of boronic acids in cross-coupling reactions on the pyridine core.

The resulting library could then be screened using HTS against a panel of biological targets, such as kinases, G-protein coupled receptors, or metabolic enzymes, to identify novel bioactive compounds. nih.gov

Table 2: High-Throughput Screening Applications for Nicotinic Acid Derivatives

Screening Target/PurposeMethodologyCompound ClassKey OutcomeReference
α7 nicotinic acetylcholine receptor modulatorsHTS of corporate compound collectionOxalic acid diamidesDiscovery of a novel scaffold of positive allosteric modulators. nih.gov
GPR109A (Niacin Receptor) agonistsβ-lactamase assay4-(phenyl)thio-1H-pyrazole derivativesIdentified a novel scaffold for GPR109A agonists without a carboxylic acid moiety. nih.gov
Screening for Nicotinamidase inhibitorsWhole-cell pyrazinamidase/AFS assayNicotinaldehyde derivativesDevelopment of a qualitative HTS prescreening method. frontiersin.org
Screening for 6-hydroxynicotinic acid producing strains96-well Microplate-Multiskan SpectrumBiotransformation of nicotinic acidEstablished a simple, convenient, and accurate HTS method for screening microorganisms. researchgate.net

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the design of new compounds and reactions. For this compound, advanced computational modeling represents a key frontier for predicting its synthesis, reactivity, and potential functions.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and spectroscopic properties of nicotinic acid derivatives. nih.govacs.orgmdpi.com Such studies can provide insights into molecular properties like HOMO-LUMO energy gaps, dipole moments, and electrostatic potential surfaces, which are crucial for understanding reactivity and intermolecular interactions. mdpi.com For example, computational studies on 2-amino-4,6-diphenylnicotinonitriles, which are structurally related to the target compound, have been used to elucidate their photophysical properties and explain solvent-dependent fluorescence. mdpi.com Similarly, DFT calculations have been used to model the interaction of nicotinic acid hydrazide complexes with gases, suggesting their potential as sensor materials. nih.gov

In the context of synthesis, computational modeling can be used to:

Predict Reaction Outcomes : By calculating reaction energy profiles and transition state structures, chemists can predict the feasibility and selectivity of potential synthetic routes. nih.gov This can help in choosing the optimal reagents and conditions, saving significant experimental effort.

Design Novel Catalysts : Computational methods can be used to model the interaction between a catalyst and the this compound substrate, aiding in the design of new catalysts with enhanced activity and selectivity.

Predict Physicochemical Properties : Models can predict properties like solubility, stability, and potential for aggregation, which are critical for developing applications.

Furthermore, computational approaches are increasingly used to predict biological activity and toxicity. europa.eu By modeling the interaction of this compound derivatives with the active sites of proteins, researchers can perform virtual screening to identify promising candidates for drug development. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with observed biological activity, enabling the predictive design of more potent and selective compounds.

Table 3: Computational Modeling Studies on Nicotinic Acid Derivatives

Compound(s) StudiedComputational MethodProperties InvestigatedKey InsightsReference
2-Anilino nicotinic acidsMolecular Docking, Molecular DynamicsBinding affinities to COX-1/COX-2 enzymesProposed COX-enzymes as a possible biological target for these derivatives. nih.gov
Nicotinic acid hydrazide nickel-based complexesDFT (ωB97XD/Gen/6-311++G(d,p)/LanL2DZ)Interaction with H₂S gasExamined the potential of these complexes as gas-sensor and adsorbent materials. nih.gov
para-Nicotinic acid-bridged dirhenium(I) dimer complexDFTElectronic structure, spectroscopic characterizationCorrelated spectroscopic and computational results to understand charge transfer states. acs.org
2-Amino-4,6-diphenylnicotinonitrilesDFT, TD-DFTHOMO-LUMO gaps, dipole moments, fluorescence behaviorProvided insights into electronic structure and potential as fluorescent sensors. mdpi.com
2-Amino-4-methyl-3-nitropyridine and related compoundsDFT B3LYP/6-311G(2d,2p)Molecular structure, vibrational frequenciesCompared theoretical structures and spectra with experimental X-ray and IR/Raman data. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.